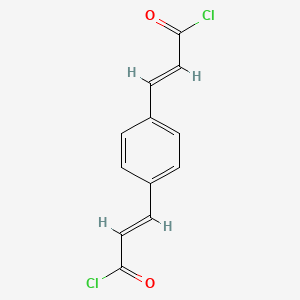

1,4-Phenylenediacryloyl chloride

Description

Significance of Aryl Diacryloyl Chlorides as Reactive Intermediates and Monomers

Aryl diacryloyl chlorides, including 1,4-phenylenediacryloyl chloride, are important bifunctional monomers. The key to their utility lies in the high reactivity of the acyl chloride groups. Acyl chlorides readily react with nucleophiles such as alcohols, amines, and even water, leading to the formation of esters, amides, and carboxylic acids, respectively. sigmaaldrich.com This reactivity allows them to act as effective cross-linking agents or as primary monomers in polycondensation reactions.

The presence of two acryloyl chloride groups on a single aromatic ring allows for the synthesis of linear polymers when reacted with other difunctional monomers, such as diamines or diols. The rigid phenylene group and the conjugated acryloyl system are incorporated directly into the polymer backbone, imparting specific thermal and mechanical properties to the resulting material. For instance, this compound is a key monomer in the synthesis of novel polyamides containing p-phenylenediacryloyl moieties in the main chain. researchgate.net In these reactions, it is condensed with various aromatic diamines to produce high-yield polymers with notable thermal stability. researchgate.net The general reactivity of the acryloyl chloride functional group makes it a versatile tool for introducing acrylic groups into a wide range of chemical structures. sigmaaldrich.comresearchgate.net

Historical Development and Evolution of Research Involving this compound

Research involving this compound is intrinsically linked to the advancement of polymer science and the quest for high-performance materials. Its development can be understood through the evolution of its synthetic pathway, which has been refined to produce this specific monomer for targeted applications.

A documented synthesis route highlights the deliberate, multi-step process required to create this specialized compound, indicating its status as a product of targeted chemical research rather than a bulk chemical. The synthesis begins with the Knoevenagel condensation of terephthalaldehyde (B141574) with malonic acid in the presence of pyridine (B92270) to form p-phenylenediacrylic acid. researchgate.net This intermediate, which contains the core aromatic and conjugated structure, is then converted to the highly reactive di-acid chloride. This is achieved through a reaction with a chlorinating agent, such as thionyl chloride, which replaces the hydroxyl groups of the carboxylic acids with chlorine atoms to yield this compound. researchgate.net This specific and controlled synthesis allows researchers to create a monomer with precisely positioned reactive sites, essential for constructing well-defined polymer architectures.

Position of this compound within Contemporary Polymer Chemistry and Organic Synthesis

In contemporary research, this compound is valued for its ability to create highly structured and functional polymers. Its primary application in polymer chemistry is in the synthesis of high-performance polyamides and polyesters through polycondensation reactions. researchgate.netnih.gov The rigid p-phenylenediacryloyl unit, when incorporated into a polymer backbone, can significantly enhance the thermal stability and mechanical strength of the resulting material.

The unique conjugated structure of the monomer also makes it a promising candidate for advanced materials with specific optical and electronic properties. Organic materials with delocalized π-electrons are actively studied for their use in nonlinear optical (NLO) applications, which are crucial for technologies like optical communications and data storage. rsc.org The rigid, conjugated system of this compound is a desirable structural motif for creating polymers with high NLO activity. rsc.org

Furthermore, the rod-like and rigid nature of the monomer unit makes it an ideal building block for main-chain liquid crystalline polymers (LCPs). medcraveebooks.comdtic.mil LCPs exhibit a high degree of molecular order in the liquid or melt phase, which can be translated into materials with exceptional strength and stiffness, such as high-tensile strength fibers. dtic.milresearchgate.net The polycondensation of this compound with suitable co-monomers can lead to polymers that self-assemble into ordered liquid crystalline phases. mdpi.com This positions the compound as a key intermediate in the development of next-generation smart materials and functional polymers.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 35288-49-4 |

| Molecular Formula | C₁₂H₈Cl₂O₂ |

| Molecular Weight | 255.10 g/mol |

| Physical Form | Solid |

| Melting Point | 171-172 °C |

| InChI Key | WQZLRZFBCIUDFL-KQQUZDAGSA-N |

| SMILES String | ClC(=O)\C=C\c1ccc(\C=C\C(Cl)=O)cc1 |

| Data sourced from Sigma-Aldrich. sigmaaldrich.com |

Research Findings: Polyamide Synthesis

This compound is a key reactant in the synthesis of novel polyamides. The table below details the results of polycondensation reactions with various aromatic diamines.

| Diamine Used | Resulting Polyamide | Inherent Viscosity (dL/g) |

| 1,4-Diphenylene diamine | Polyamide 8a | 0.65 |

| 1,3-Diamino toluene (B28343) | Polyamide 8b | 0.35 |

| 1,5-Diamino naphthalene | Polyamide 8c | 0.42 |

| 4,4′-Diamino diphenyl ether | Polyamide 8d | 0.53 |

| 4,4′-Diamino diphenyl sulfone | Polyamide 8e | 0.58 |

| 3,3′-Diamino diphenylsulfone | Polyamide 8f | 0.45 |

| Data from a study on new polyamides containing p-phenylenediacryloyl moieties. researchgate.net |

Properties

IUPAC Name |

(E)-3-[4-[(E)-3-chloro-3-oxoprop-1-enyl]phenyl]prop-2-enoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2O2/c13-11(15)7-5-9-1-2-10(4-3-9)6-8-12(14)16/h1-8H/b7-5+,8-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZLRZFBCIUDFL-KQQUZDAGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)Cl)C=CC(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)Cl)/C=C/C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35288-49-4 | |

| Record name | 1,4-Phenylene diacryloyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Elucidating Polymerization and Crosslinking Dynamics of 1,4 Phenylenediacryloyl Chloride

Condensation Polymerization for High-Performance Polymeric Systems

Condensation polymerization is a principal method for synthesizing high-performance polymers using 1,4-Phenylenediacryloyl chloride. This process involves the reaction of two different functional monomers, leading to the formation of a larger structural unit while releasing a small molecule such as water or hydrogen chloride (HCl). libretexts.org The reactivity of the acid chloride groups in this compound makes it a highly suitable monomer for creating robust polymeric systems like polyamides and polyesters. libretexts.orgresearchgate.net

Synthesis of Polyamides and Poly(ester amides) Utilizing this compound

The bifunctional nature of this compound, with its two reactive acryloyl chloride groups, allows it to act as a fundamental building block for linear polymers when reacted with other bifunctional monomers like diamines or diols. libretexts.orgresearchgate.net

Interfacial polymerization is a powerful technique for producing high-molecular-weight polymers at room temperature and pressure. blogspot.com The reaction occurs at the interface between two immiscible liquids. blogspot.com In a typical setup for synthesizing polyamides, this compound is dissolved in an organic solvent, while a diamine monomer is dissolved in an aqueous solution. blogspot.comscribd.com When the two solutions are brought into contact, a thin film of the polymer forms instantly at the liquid-liquid interface. blogspot.com

This technique is advantageous because the rapid reaction at the interface is self-limiting; the formed polymer film acts as a barrier, and the reaction continues as the monomers diffuse to the interface to react with the growing polymer chains. blogspot.com This method can be performed in two ways: in an unstirred system where a continuous sheet or rope of the polymer is pulled from the interface, or in a stirred system where one phase is dispersed as droplets within the other, yielding microcapsules or microspheres. libretexts.org

Solution polymerization is another common strategy for synthesizing polymers from this compound. In this method, both the diacid chloride and the comonomer (such as a diamine) are dissolved in a single, inert solvent. The reaction proceeds in the homogeneous solution, often requiring condensing agents to facilitate the process.

For instance, new polyamides have been synthesized from this compound via a direct polycondensation reaction using a combination of thionyl chloride, N-methyl-2-pyrolidone (NMP), and pyridine (B92270) as condensing agents. researchgate.net This method has proven effective in producing polymers with high yields and notable inherent viscosities. researchgate.net

Reactors for solution polymerization must be designed to handle increasing viscosity as the polymer chains grow. Key design features include efficient mechanical stirrers to ensure the reaction mixture remains homogeneous and to promote heat transfer. Temperature control is also critical, as the reaction kinetics and solubility of the growing polymer are temperature-dependent.

Copolymerization with Aromatic Diamines and Diols

This compound can be copolymerized with a variety of aromatic diamines to create novel polyamides containing p-phenylenediacryloyl moieties within the main polymer chain. researchgate.net The properties of the resulting polymer are heavily influenced by the structure of the aromatic diamine used. Research has demonstrated the successful synthesis of new polyamides by reacting this compound with several aromatic diamines, resulting in polymers with high yields and inherent viscosities ranging from 0.35 to 0.65 dL/g. researchgate.net

Below is a table summarizing the results of copolymerization with different aromatic diamines. researchgate.net

| Aromatic Diamine | Resulting Polyamide | Inherent Viscosity (dL/g) |

| 1,4-diphenylene diamine | Polyamide 8a | 0.65 |

| 1,3-diamino toluene (B28343) | Polyamide 8b | 0.45 |

| 1,5-diamino naphthalene | Polyamide 8c | 0.35 |

| 4,4′-diamino diphenyl ether | Polyamide 8d | 0.55 |

| 4,4′-diamino diphenyl sulfone | Polyamide 8e | 0.60 |

| 3,3′-diamino diphenylsulfone | Polyamide 8f | 0.40 |

Table based on data from research on the synthesis of new polyamides. researchgate.net

Impact of Monomer Stoichiometry and Reaction Conditions on Polymer Architecture

The final architecture of polymers synthesized via condensation polymerization is critically dependent on both the stoichiometry of the monomers and the specific reaction conditions. nih.govresearchgate.net To achieve a high molecular weight, the ratio of the functional groups of the two reacting monomers must be as close to 1:1 as possible. libretexts.org Any significant deviation from this stoichiometric balance results in the formation of lower molecular weight polymers because one type of functional group will be depleted, leading to the termination of chain growth.

Radical and Controlled Polymerization Investigations

Beyond condensation reactions, the structure of this compound suggests its potential use in radical polymerization, a type of chain polymerization. wikipedia.org This process involves three main steps: initiation, where a free radical is generated; propagation, where the radical adds to monomer units to grow the polymer chain; and termination, where the active radical is deactivated. youtube.comyoutube.com The carbon-carbon double bonds within the acryloyl groups of this compound are potential sites for radical attack, similar to the vinyl monomers commonly used in this type of polymerization. wikipedia.orglibretexts.org

Investigations into controlled polymerization methods offer pathways to synthesize polymers with precisely defined characteristics. mdpi.com Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are particularly significant. wikipedia.orgmdpi.com These methods suppress chain termination reactions, allowing for the creation of polymers with predictable molecular weights, narrow molecular weight distributions, and complex architectures like block copolymers. wikipedia.orgresearchgate.net

While the polymerization of this compound is predominantly reported via condensation methods, its dual functionality (two acryloyl groups) presents an interesting subject for radical polymerization studies. Such a reaction could potentially lead to the formation of highly cross-linked polymer networks or gels, as each monomer unit could be incorporated into two different growing chains. wikipedia.org The feasibility of using photoinduced or organocatalyzed CRP could also be explored to achieve spatial and temporal control over the polymerization process under various conditions. rsc.org

Homopolymerization and Copolymerization of Acryloyl Moieties

The bifunctional nature of this compound, possessing two acryloyl groups, allows it to participate in polymerization reactions. The vinyl groups of the acryloyl moieties are susceptible to free-radical polymerization, a common method for creating polymers from such monomers. fujifilm.compatsnap.com This process can lead to the formation of either linear chains or crosslinked networks, depending on the reaction conditions and the extent to which each of the two functional groups on a single molecule reacts.

Homopolymerization: In homopolymerization, only this compound monomers are used. The reaction, typically initiated by thermal or photochemical decomposition of an initiator to produce free radicals, would proceed via a chain-growth mechanism. patsnap.com One of the acryloyl groups on a monomer molecule can react to form a growing polymer chain. The second acryloyl group on the same monomer unit can then react with another growing chain, leading to the formation of a crosslinked, three-dimensional network. The resulting polymer would be a hyper-crosslinked material, characterized by high thermal stability and insolubility. researchgate.net

Copolymerization: this compound can also be copolymerized with other vinyl monomers, such as styrenes or acrylates. swaminathansivaram.in In this process, the comonomers are incorporated into the polymer backbone along with the this compound units. By varying the ratio of the comonomer to the this compound, the properties of the resulting copolymer can be finely tuned. The this compound acts as a crosslinking agent in these systems, introducing connections between linear polymer chains to form a network structure. The reactivity of the monomers will depend on the specific chemical structures of both the radical and the monomer involved. princeton.edu

Mechanistic Studies of Radical Initiation and Propagation

The polymerization of the acryloyl moieties in this compound proceeds through a free-radical chain reaction, which consists of three primary stages: initiation, propagation, and termination. patsnap.com

Initiation: The process begins with the generation of free radicals from an initiator molecule. Common initiators include peroxides (like benzoyl peroxide) or azo compounds, which decompose under heat to form highly reactive radicals. fujifilm.compatsnap.com Alternatively, photoinitiators can be used, which generate radicals upon exposure to ultraviolet (UV) light. mdpi.com These initiator radicals (R•) then attack the carbon-carbon double bond of an acryloyl group on the this compound monomer (M), creating a new, monomeric free radical. fujifilm.com

Reaction: R• + M → RM•

Propagation: The newly formed monomer radical (RM•) then attacks the double bond of another monomer. patsnap.com This step adds the new monomer to the growing polymer chain and regenerates the radical at the new chain end. This process repeats rapidly, propagating the chain and consuming monomer to form a long polymer chain. fujifilm.com

Reaction: RM• + M → RM₂• → RMₙ•

Because this compound is a bifunctional monomer, the pendant (unreacted) acryloyl group on a polymer chain can be attacked by another growing radical. This leads to branching and the formation of a crosslinked network structure rather than just linear chains.

Termination: The growth of polymer chains ceases through termination reactions. This typically occurs when two radical chain ends combine (recombination) or through a process called disproportionation, where a hydrogen atom is transferred from one radical chain to another, resulting in two stable, non-radical polymer chains. fujifilm.com

Crosslinking Architectures and Network Formation

Design Principles for this compound as a Crosslinking Agent

This compound is an effective crosslinking agent due to its distinct molecular architecture. The key design principles that underpin its function are its bifunctionality and structural rigidity.

Bifunctionality: The molecule possesses two reactive sites: the acryloyl groups and the acyl chloride groups.

The two acryloyl groups can participate in free-radical polymerization, allowing the molecule to be incorporated into polymer chains (like polyacrylates or polystyrenes) and to link them together.

The two acyl chloride groups are highly reactive towards nucleophiles like amines (-NH₂) and alcohols (-OH). This allows the molecule to act as a crosslinker in polycondensation reactions, forming robust amide or ester linkages between polymer chains. For example, it can be used to crosslink polyamides or polymers functionalized with hydroxyl groups. google.commdpi.com

Structural Rigidity: The central phenylene (benzene) ring provides a rigid, planar core. When this molecule crosslinks two polymer chains, it creates a well-defined, rigid connection point. This structural feature imparts thermal stability and mechanical strength to the resulting polymer network, restricting chain mobility more effectively than a flexible aliphatic crosslinker.

These features allow for the creation of highly structured and stable polymer networks.

Tuning Crosslink Density and Network Topology in Polymeric Materials

The physical and mechanical properties of a crosslinked polymer are critically dependent on the crosslink density—the number of crosslinks per unit volume of the material. By carefully controlling this parameter, materials can be engineered for specific applications.

Controlling Crosslink Density: The primary method for tuning the crosslink density when using this compound is by adjusting its concentration in the polymerization mixture.

Low Concentration: A lower concentration of the crosslinker results in fewer connections between polymer chains, leading to a loosely crosslinked network. Such materials are typically softer, more flexible, and exhibit a higher degree of swelling in compatible solvents.

High Concentration: Increasing the concentration of this compound leads to a higher crosslink density. This creates a more tightly woven, rigid network structure. These materials are generally harder, more brittle, have higher thermal stability, and swell less in solvents. researchgate.net

The relationship between crosslinker concentration and material properties can be systematically studied to achieve desired outcomes, as illustrated in the hypothetical data table below.

| Parameter | Effect of Increasing Crosslink Density |

| Tensile Strength | Increases |

| Elastic Modulus | Increases |

| Elongation at Break | Decreases |

| Solvent Swelling Ratio | Decreases |

| Glass Transition Temp. (Tg) | Increases |

This table represents general, well-established trends in polymer science for how crosslink density affects the properties of thermosetting materials.

The crosslink density (v) can be quantified using methods such as swelling tests in conjunction with the Flory-Rehner equation or through dynamic mechanical analysis (DMA). researchgate.net

Photo-Crosslinking and Light-Induced Network Formation

Photo-crosslinking is a versatile technique that uses light, typically UV radiation, to initiate the formation of a crosslinked network. diva-portal.org This method offers significant advantages, including high reaction rates at ambient temperatures and spatial and temporal control over the curing process. diva-portal.orgresearchgate.net

The acryloyl groups in this compound are well-suited for photo-crosslinking reactions. The process is initiated by a photoinitiator , a compound that absorbs light and decomposes into free radicals. researchgate.net

Mechanism of Photo-Crosslinking:

Initiation: A photoinitiator (e.g., a benzophenone (B1666685) derivative) absorbs a photon of UV light and generates highly reactive free radicals. mdpi.comresearchgate.net

Propagation: These radicals attack the carbon-carbon double bonds of the acryloyl groups on the this compound molecules and any other monomers or prepolymers in the system.

Network Formation: This initiates a rapid chain polymerization reaction. Since this compound is bifunctional, it readily forms crosslinks between growing polymer chains, leading to the rapid formation of a solid, insoluble network.

Development and Characterization of Advanced Polymeric and Composite Materials from 1,4 Phenylenediacryloyl Chloride

Engineering of High-Performance Aromatic Poly(esters) and Poly(amides)

The bifunctional nature and rigid aromatic core of 1,4-phenylenediacryloyl chloride make it an ideal monomer for synthesizing high-performance aromatic polyesters and polyamides. These materials are sought after for applications where mechanical integrity and stability at high temperatures are critical. The primary method for creating these polymers is through low-temperature solution polycondensation, reacting the diacid chloride with aromatic diamines (for polyamides) or aromatic diols (for polyesters) in polar aprotic solvents. rsc.orgresearchgate.net

Thermosetting Resin Formulations and Curing Mechanisms

Thermosetting resins utilizing this compound are formulated by mixing the monomer with multifunctional co-monomers, such as aromatic diamines or diols. The initial curing mechanism is a polycondensation reaction, where the acyl chloride groups react with amine or hydroxyl groups to form amide or ester linkages, respectively, building the primary polymer chains. researchgate.net

A secondary curing mechanism is available due to the presence of the acryloyl groups. The carbon-carbon double bonds in the cinnamoyl moieties, which are structurally analogous to the acryloyl groups, can undergo a [2+2] photocycloaddition upon exposure to UV light. researchgate.netresearchgate.netnih.govkoreascience.kr This photochemical reaction creates cyclobutane (B1203170) rings between polymer chains, introducing covalent crosslinks. researchgate.netkoreascience.kr This dual-curing process—initial polycondensation followed by photochemical crosslinking—allows for the formation of a dense, thermoset network with enhanced stability and tailored properties. rsc.org The photocuring step offers precise spatial and temporal control over the final crosslinked state. researchgate.net

Fabrication of Mechanically Robust and Thermally Stable Polymers

The incorporation of rigid aromatic rings from the this compound backbone results in polymers with exceptional thermal stability and mechanical strength. mdpi.comresearchgate.net Wholly aromatic polyamides, or aramids, are known for their high glass transition temperatures (Tg) and thermal decomposition temperatures that can exceed 450°C. researchgate.net These properties are a direct result of the stiff polymer chains and strong intermolecular interactions, such as hydrogen bonding between the amide linkages. researchgate.netmdpi.com

The resulting materials are typically rigid, with high tensile strength and modulus, making them suitable for demanding applications in aerospace, automotive, and electronics. mdpi.com While specific data for polymers derived directly from this compound is not extensively published, the properties of analogous aromatic polyamides provide a clear indication of their high-performance capabilities.

| Property | Typical Value for Aromatic Polyamides | Significance |

|---|---|---|

| Tensile Strength | > 100 MPa | High resistance to being pulled apart. mdpi.com |

| Tensile Modulus | 2.7 - 3.2 GPa | High stiffness and resistance to deformation. mdpi.com |

| Glass Transition Temperature (Tg) | > 200 °C | Retains structural integrity at high temperatures. mdpi.com |

| 10% Weight Loss Temperature (TGA) | > 450 °C | Excellent thermal stability and resistance to degradation at high temperatures. mdpi.com |

Functional Polymeric Networks and Hydrogels

The reactive nature of this compound enables its use as a crosslinking agent to form functional polymeric networks and hydrogels with properties tailored for specific advanced applications.

Materials for Separation Technologies (e.g., Membranes)

In separation technologies, creating a crosslinked structure within a polymer membrane is a common strategy to improve its mechanical strength, chemical resistance, and separation performance. mdpi.comresearchgate.net this compound can be employed as a crosslinking agent for polymer membranes containing reactive functional groups, such as the hydroxyl (-OH) groups in polyvinyl alcohol (PVA) or the amine (-NH2) groups in chitosan. The reaction between the acyl chloride groups and the polymer's functional groups forms covalent bonds, creating a robust network structure. researchgate.net This crosslinking reduces the membrane's swelling in organic solvents and can enhance its selectivity, for instance, in pervaporation processes used for dehydrating organics. researchgate.net

Coatings and Adhesives with Tailored Performance

Polymers derived from this compound are suitable for high-performance coatings and adhesives due to their inherent thermal stability and the potential for extensive crosslinking. The closely related monomer, 1,4-phenylene diacrylate, is utilized in formulations for coatings that provide enhanced UV resistance and scratch protection. polysciences.com Similarly, polymers synthesized with this compound can be formulated into adhesives and composites that form strong, thermally stable bonds essential for structural applications. polysciences.com The ability to crosslink via both polycondensation and photocuring allows for the development of durable coatings and adhesives that cure into a tough, resilient, and chemically resistant finish.

Stimuli-Responsive Polymer Design

A significant and advanced application of polymers containing the 1,4-phenylenediacryloyl moiety lies in the design of stimuli-responsive, or "smart," materials. The key to this functionality is the carbon-carbon double bond within the acryloyl group. nih.govspecificpolymers.com This group can undergo a reversible [2+2] photocycloaddition reaction. researchgate.netchimia.ch

Upon irradiation with UV light of a specific wavelength (typically >300 nm), these groups react to form cyclobutane rings, creating crosslinks within the material. koreascience.krwarwick.ac.uk This crosslinking can induce changes in the polymer's properties, such as solubility, shape, or mechanical stiffness. specificpolymers.com Crucially, these newly formed cyclobutane rings can be cleaved by irradiating the material with a different, shorter wavelength of UV light (typically <260 nm), breaking the crosslinks and returning the polymer to its original state. chimia.chwarwick.ac.uk This ability to form and break bonds using light as a trigger is the foundation for creating photo-healable materials, actuators, and systems where properties can be switched on and off on demand. specificpolymers.comrug.nl

Photo-responsive Polymers and Mechanisms of Action

Polymers incorporating this compound can be rendered photo-responsive, allowing for light-induced changes in their material properties. The mechanism is centered on the photo-reactivity of the cinnamoyl groups (phenyl-C=C-C=O) derived from the monomer.

The primary mechanism of action is a [2+2] cycloaddition reaction between the carbon-carbon double bonds of the acryloyl moieties on adjacent polymer chains when exposed to ultraviolet (UV) light, typically at wavelengths greater than 280 nm. This dimerization reaction forms cyclobutane rings, which act as covalent crosslinks between the polymer chains. nih.govnih.gov This photo-crosslinking process can transform a soluble polymer solution into a stable hydrogel or increase the stiffness and reduce the swelling of a pre-formed material. The reaction is often reversible; irradiation with shorter wavelength UV light (e.g., <260 nm) can cleave the cyclobutane rings, restoring the original state of the polymer. nih.gov This reversibility allows for the development of materials with photo-switchable properties.

The synthesis of such polymers typically involves reacting this compound with polymers containing nucleophilic groups, such as hydroxyl (-OH) or amine (-NH2) groups. This appends the photo-active phenylenediacryloyl moiety onto the polymer backbone.

Table 1: Examples of Polymer Backbones for Creating Photo-Responsive Materials

| Polymer Backbone | Functional Group | Resulting Linkage | Potential Application Area |

|---|---|---|---|

| Poly(vinyl alcohol) (PVA) | Hydroxyl | Ester | Photo-patternable hydrogels |

| Dextran | Hydroxyl | Ester | Light-triggered release systems researchgate.net |

| Chitosan | Amine/Hydroxyl | Amide/Ester | Photo-curable scaffolds |

The degree of photo-responsiveness and the final mechanical properties of the crosslinked material are directly influenced by the concentration of the incorporated this compound and the conditions of UV irradiation (wavelength, intensity, and duration). nih.gov

Development of Thermally-Responsive Systems

While this compound itself does not confer thermal responsiveness, it is a critical component for developing robust, dual-stimuli-responsive systems. It can be employed as a covalent crosslinker to stabilize hydrogels made from thermally-responsive polymers, such as poly(N-isopropylacrylamide) (PNIPAm). mdpi.com

PNIPAm is a well-studied polymer that exhibits a Lower Critical Solution Temperature (LCST) in water at approximately 32°C. mdpi.com Below this temperature, the polymer is soluble and hydrated (in a coil state), while above it, the polymer chains collapse into a dehydrated, globular state, causing the hydrogel to shrink and expel water. mdpi.com However, hydrogels based solely on physical entanglements or weak crosslinks can suffer from poor mechanical integrity.

By incorporating this compound into the synthesis, a stable, covalently crosslinked network is formed. This enhances the mechanical strength and structural stability of the hydrogel without eliminating the inherent thermal responsiveness of the PNIPAm backbone. The crosslinking density, controlled by the molar ratio of this compound to the primary polymer, allows for the fine-tuning of the material's properties.

Table 2: Effect of this compound Crosslinker on Thermally-Responsive PNIPAm Hydrogel Properties

| Crosslinker Concentration | Mechanical Strength | Swelling Ratio | Response Time to Temperature Change |

|---|---|---|---|

| Low | Low | High | Fast |

| Medium | Moderate | Moderate | Moderate |

This approach enables the creation of injectable systems that are liquid at room temperature but solidify into a mechanically stable gel at body temperature, a desirable feature for various research applications. mdpi.comnih.gov

Integration into Biomedical Research Materials

The unique chemical nature of this compound makes it a valuable tool for creating advanced materials for biomedical research. Its ability to form biodegradable linkages and act as a photo-activated crosslinker allows for the fabrication of sophisticated constructs for tissue engineering and controlled release studies. nih.govjosorge.com

Polymeric Scaffolds for Tissue Engineering Research

In tissue engineering, scaffolds provide a temporary, three-dimensional structure that supports cell adhesion, proliferation, and differentiation to regenerate tissue. nih.govresearchgate.net The ideal scaffold should mimic the native extracellular matrix (ECM) in both its physical structure and mechanical properties. nih.gov this compound can be used as a crosslinking agent to control these critical scaffold properties.

Polymers commonly used in tissue engineering, such as collagen, chitosan, and poly(L-lactide-co-ε-caprolactone) (PLCL), can be modified and crosslinked using this compound. mdpi.comresearchgate.netnih.gov For instance, a scaffold fabricated via electrospinning or 3D printing can be subsequently treated with a solution of this compound to crosslink the polymer chains, thereby enhancing its mechanical stiffness and stability in aqueous environments. mdpi.com

Furthermore, the photo-reactive nature of the incorporated phenylenediacryloyl groups offers a significant advantage. It allows for "photo-curing," where the mechanical properties of a scaffold can be modified in situ after it has been formed or even after being placed in a research model. This spatial and temporal control over scaffold stiffness is a powerful tool for investigating cell responses to mechanical cues. nih.gov

Biodegradable Polymer Constructs for Material Science Studies

The development of biodegradable polymers is a cornerstone of modern materials science. nih.govjosorge.com this compound contributes to this field by forming hydrolytically cleavable crosslinks. When it reacts with polymers containing hydroxyl or amine groups, it forms ester or amide bonds, respectively. These bonds can be broken down over time by hydrolysis in an aqueous environment.

This allows for the creation of crosslinked polymer networks that are inherently biodegradable. Material scientists can systematically study the impact of crosslinking density on the material's performance by varying the concentration of this compound.

Table 3: Investigating Material Properties vs. Crosslinking Density

| Property Under Study | Effect of Increasing Crosslinker Concentration | Relevance in Material Science |

|---|---|---|

| Degradation Rate | Decreases | Designing materials with programmable lifespans |

| Tensile Strength | Increases | Developing materials for load-bearing applications |

| Swelling Ratio | Decreases | Creating materials with controlled hydration |

These studies are crucial for designing materials for applications ranging from transient medical implants to environmentally degradable plastics. nih.govnih.gov

Controlled Release Systems for Research Applications

Hydrogels are widely used in research to achieve the controlled and sustained release of molecules. researchgate.net The release rate is often governed by the diffusion of the molecule through the hydrogel's porous network. The size of these pores, or the mesh size, is a critical parameter that can be precisely controlled using this compound. researchgate.net

By using it as a crosslinker in the synthesis of a hydrogel (e.g., from poly(vinyl alcohol) or carrageenan), the mesh size of the resulting network can be dictated by the crosslinker concentration.

High Crosslinker Concentration: Leads to a dense network with a small mesh size, significantly slowing the diffusion and release of large molecules.

Low Crosslinker Concentration: Results in a looser network with a larger mesh size, allowing for faster release.

This tunability allows researchers to design systems that release a specific compound over a desired timescale, from hours to weeks. nih.gov Additionally, the photo-crosslinking capability can be exploited to create systems where release is triggered on demand. A material can be loaded with a research agent and then exposed to light to increase its crosslink density, thereby "locking" the agent in place until release is desired. researchgate.net This offers a high degree of temporal control for sophisticated research experiments.

In Depth Mechanistic, Kinetic, and Theoretical Studies of 1,4 Phenylenediacryloyl Chloride Reactivity

Fundamental Reactivity of the Acyl Chloride Functionality

The acyl chloride groups are the primary sites of reaction in 1,4-phenylenediacryloyl chloride. Their high electrophilicity makes them susceptible to attack by a wide range of nucleophiles.

The hallmark reaction of acyl chlorides is nucleophilic acyl substitution. This transformation generally proceeds via a two-stage addition-elimination mechanism. researchgate.net In the first step, a nucleophile attacks the electrophilic carbonyl carbon, breaking the carbon-oxygen π-bond and forming a tetrahedral intermediate. researchgate.net This intermediate is typically unstable and, in the second step, collapses by reforming the carbon-oxygen double bond and expelling the chloride ion, which is an excellent leaving group. researchgate.net

Due to the presence of two acyl chloride groups, this compound can react at one or both ends. The reactivity is enhanced by the electron-withdrawing nature of the chlorine atom, which increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. researchgate.net The conjugated system (the phenyl and vinyl groups) between the two acyl chloride moieties can influence the reactivity of the second group after the first has reacted.

Reactions involving acyl chlorides, such as the Schotten-Baumann reaction, often occur in the presence of a base. researchgate.net The base, such as pyridine (B92270) or aqueous sodium hydroxide, serves two purposes: it can act as a catalyst or simply as a scavenger to neutralize the hydrochloric acid (HCl) byproduct, which drives the reaction to completion. mit.edulibretexts.org In the case of weaker nucleophiles like alcohols, a catalyst such as pyridine is often employed.

The solvolysis of cinnamoyl chloride, a related monofunctional compound, in aqueous organic solvents suggests a mechanism that can be either a bimolecular nucleophilic substitution (SN2-like) or a concerted addition-elimination process, depending on the conditions. orientjchem.org The presence of the vinyl group in cinnamoyl chloride, and by extension in this compound, results in greater reactivity compared to benzoyl chloride. orientjchem.org

The bifunctional nature of this compound makes it an ideal monomer for step-growth polymerization, particularly for the synthesis of polyamides and polyesters. libretexts.org When reacted with a difunctional nucleophile, such as a diamine or a diol, a polymer chain is formed.

A prominent example of this reactivity is in interfacial polymerization. This technique involves dissolving the diacyl chloride monomer in an organic solvent and the nucleophilic monomer (e.g., a diamine) in an immiscible aqueous phase, often with a base to neutralize the HCl byproduct. researchgate.netmit.edu Polymerization occurs with extreme rapidity at the interface between the two liquid layers. mit.edumdpi.com The reaction is so fast that it is often diffusion-controlled, meaning the rate is limited by how quickly the monomers can reach the reaction zone at the interface. mdpi.com This method is used to create thin polymer films and membranes. researchgate.net

The reaction of this compound with a diamine, for instance, would lead to the formation of a polyamide, with amide linkages connecting the monomer units. libretexts.org The resulting polymer would possess a rigid backbone due to the phenylene group and the double bonds, a desirable characteristic for high-performance materials.

Kinetic Analyses of Polymerization and Crosslinking Reactions

The kinetics of reactions involving this compound are typically very fast due to the high reactivity of the acyl chloride groups. Studying these kinetics often requires specialized techniques to handle the rapid reaction rates.

Kinetic studies of interfacial polymerization using diacyl chlorides have provided insight into the reaction orders and rate constants. For the reaction of terephthaloyl chloride, a structural analog of this compound, with piperazine (B1678402) in a stirred, two-phase system, the reaction was found to be first order with respect to the diacyl chloride. rsc.org However, the order with respect to the amine (piperazine) varied from 0.89 to 0.50 as its concentration increased. rsc.org

Below is a data table showing kinetic parameters for the analogous reaction between terephthaloyl chloride and piperazine, which illustrates the typical behavior expected for such systems.

Table 1: Kinetic Data for the Interfacial Polymerization of Terephthaloyl Chloride and Piperazine Data adapted from the study of the reaction in a stirred n-heptane/aqueous buffer system. rsc.org

| Parameter | Value | Conditions |

| Reaction Order (Terephthaloyl Chloride) | 1 | Monomer concentration: 10⁻²–10⁻⁵ M |

| Reaction Order (Piperazine) | 0.89 to 0.50 | Order decreases with increasing concentration |

| Activation Energy (Ea) | ~4 kcal/mol | pH 5–6 |

Several factors significantly influence the kinetics of polymerization and crosslinking reactions involving diacyl chlorides.

Solvent: In interfacial polymerization, the choice of the immiscible organic solvent is crucial. Solvents like n-hexane, dichloromethane (B109758), or toluene (B28343) are common. researchgate.net The solubility of the growing polymer in the organic phase can affect the reaction. In some cases, co-solvents like dimethyl sulfoxide (B87167) (DMSO) are added to the organic phase to interact with the acyl chloride monomer, which can increase its concentration at the interface and accelerate the reaction rate. researchgate.netkaist.ac.kr However, interactions between the solvent and the acyl chloride, such as the reaction between terephthaloyl chloride (TPC) and N-methyl-2-pyrrolidone (NMP), can deactivate the monomer and hinder the formation of high molecular weight polymer. sioc-journal.cn

Temperature: Increasing the temperature generally increases the reaction rate. For the polymerization of terephthaloyl chloride with piperazine, an activation energy of approximately 4 kcal/mole was determined, indicating a significant temperature dependence. rsc.org However, for interfacial systems, temperature control is critical as excessively high temperatures can lead to side reactions and degradation. libretexts.org Some polymerizations are carried out at temperatures below room temperature to better control the highly exothermic reaction. libretexts.org High-temperature gas-phase polymerization (e.g., at 500 °C) has also been explored, where polymerization and decomposition processes compete. researchgate.net

Additives: Besides co-solvents, other additives can influence the kinetics. In interfacial polymerization, a base is added to the aqueous phase to neutralize the HCl byproduct, which is essential for driving the reaction to completion. researchgate.netlibretexts.org Surfactants such as sodium dodecyl sulfate (B86663) (SDS) can be used to stabilize the reaction interface, while other additives like tributyl phosphate (B84403) (TBP) can improve the solubility of the amine monomer in the organic phase, thereby enhancing performance. mdpi.com

Computational Chemistry and Molecular Modeling Approaches

Computational methods provide valuable insights into the reactivity and reaction mechanisms of molecules like this compound, complementing experimental findings. These approaches can be used to study reaction pathways, transition states, and the influence of molecular structure on reactivity.

For instance, molecular simulation has been used to investigate the interaction between terephthaloyl chloride (TPC) and the solvent N-methyl-2-pyrrolidone (NMP). sioc-journal.cn These studies verified that a Vilsmeier-Haack-type reaction occurs, leading to the deactivation of the acyl chloride group, which explains the experimental difficulty in synthesizing high molecular weight poly(p-phenylene terephthalamide) (PPTA) when TPC is pre-dissolved in NMP. sioc-journal.cn

Molecular layer deposition (MLD) is a technique used to grow ultrathin polymer films with high precision. acs.orgnih.gov Computational modeling of the MLD process for PPTA using terephthaloyl chloride and p-phenylenediamine (B122844) helps explain experimental observations, such as lower-than-expected growth rates. acs.orgnih.gov These models can simulate the self-limiting surface reactions and attribute growth variations to factors like difficulties with bifunctional monomer precursors. nih.gov

Furthermore, theoretical studies on the solvolysis of the related compound cinnamoyl chloride help to elucidate the reaction mechanism by comparing calculated activation parameters with experimental data. orientjchem.org Such computational analyses can distinguish between SN1, SN2, and addition-elimination pathways. For this compound, similar computational approaches could be used to:

Calculate the partial charges on the carbonyl carbons and predict their electrophilicity.

Model the stepwise reaction with a dinucleophile to understand how the reactivity of the second acyl chloride group is affected after the first has reacted.

Simulate interactions with various solvents to predict solubility and potential deactivating side reactions.

Quantum Chemical Calculations of Molecular Electronic Structure and Energetics

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of a molecule like this compound at the electronic level. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.

For this compound, DFT calculations could elucidate several key features. The calculations would begin by optimizing the molecule's geometry to find its most stable three-dimensional conformation. Due to the rotational freedom around the single bonds, several conformers (e.g., cis/trans orientations of the acryloyl groups relative to the phenyl ring) could exist. DFT can determine the relative energies of these conformers, identifying the most likely structure under given conditions. A study on acryloyl chloride, a simpler related molecule, utilized DFT to determine its planar structure and thermodynamic properties, a similar approach could be applied here. researchgate.net

From the optimized geometry, a wealth of information about the molecule's electronic structure can be obtained. This includes the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. These parameters are crucial for predicting reactivity. For instance, the sites most susceptible to nucleophilic attack (like the carbonyl carbons of the acid chloride groups) would be identified by mapping the electrostatic potential. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and reactivity in chemical reactions.

Table 1: Hypothetical Data from Quantum Chemical Calculations on this compound

| Parameter | Hypothetical Value | Significance |

| Total Energy | -X Hartrees | Provides a baseline for comparing the stability of different isomers or conformers. |

| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons, relating to the molecule's ability to donate electrons. |

| LUMO Energy | -1.8 eV | Indicates the energy of the lowest energy empty orbital, relating to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 4.7 eV | A larger gap suggests higher kinetic stability and lower reactivity. |

| Dipole Moment | 0 D (for symmetric conformer) | A non-zero dipole moment would indicate an asymmetric conformation and influence intermolecular interactions. |

| Charge on Carbonyl Carbon | +0.45 e | A significant positive charge confirms this site as a primary center for nucleophilic attack. |

Note: The values in this table are illustrative examples of what quantum chemical calculations would yield and are not based on published experimental or computational data for this specific molecule.

Molecular Dynamics Simulations of Polymerization Processes and Material Self-Assembly

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com This technique is exceptionally well-suited for modeling polymerization reactions and the subsequent organization of polymer chains into functional materials. For this compound, MD simulations could provide invaluable insights into the formation of polymers and their self-assembly.

A likely application for this compound is in interfacial polymerization, a process used to create thin-film composite membranes. In a typical setup, the this compound monomer would be dissolved in an organic solvent, which is then brought into contact with an aqueous solution containing a diamine or diol comonomer. MD simulations can model this interface, showing how the monomers diffuse and orient themselves before reacting. acs.orgresearchgate.net The simulation can track the step-by-step formation of covalent bonds as the polymer chain grows, providing a dynamic picture of the polymerization kinetics.

Once the polymer chains are formed, MD simulations can be extended to model their self-assembly. Due to the rigid phenylene groups and the potential for hydrogen bonding (if polymerized with a diamine to form a polyamide), the resulting polymer chains would be expected to exhibit a high degree of order. Simulations can predict how these chains pack together, whether they form crystalline or amorphous domains, and how they respond to changes in temperature or solvent conditions. rsc.org This is crucial for understanding the resulting material's mechanical strength, thermal stability, and porosity.

Table 2: Hypothetical Outputs from Molecular Dynamics Simulations of a Polymer Derived from this compound

| Simulation Output | Information Gained | Potential Application |

| Radius of Gyration | Measures the compactness and size of the polymer chains in solution or in the solid state. | Relates to the polymer's solubility and the viscosity of its solutions. |

| Radial Distribution Functions | Describes the average distance between different types of atoms (e.g., between polymer chains and solvent molecules). | Provides insight into chain packing, solvent interactions, and the microstructure of the material. |

| Mean Squared Displacement | Tracks the movement of polymer chains and small molecules over time. | Used to calculate diffusion coefficients, which are important for understanding polymerization kinetics and membrane transport properties. |

| Interaction Energies | Quantifies the strength of interactions between polymer chains (e.g., van der Waals, hydrogen bonds). | Helps to predict the cohesive energy and mechanical properties of the final material. |

Note: This table provides examples of data that could be generated from MD simulations. The specific values would depend on the comonomer used and the simulation conditions.

Structure-Reactivity and Structure-Property Relationship Predictions

Predicting the relationship between a monomer's structure and its reactivity, as well as the relationship between the resulting polymer's structure and its bulk properties, is a central goal in materials science. Computational models, often combining quantum mechanics and molecular dynamics, are increasingly used to establish these quantitative structure-reactivity relationships (QSRR) and quantitative structure-property relationships (QSPR).

For this compound, its structure dictates its reactivity. The two acryloyl chloride groups are highly reactive towards nucleophiles, and the phenyl ring separating them imposes a rigid, linear geometry on the monomer. The conjugated system extending across the molecule influences the electronic properties of the reactive sites. Computational models can quantify how modifications to this structure—for example, by adding substituent groups to the phenyl ring—would alter its reactivity.

Once polymerized, the structure of the repeating unit derived from this compound will determine the material's properties. The rigid 1,4-phenylene unit in the polymer backbone would lead to a high glass transition temperature and good thermal stability. mdpi.comchinapolyimide.com The specific nature of the linkage formed during polymerization (e.g., an amide or ester bond) will define the polymer's chemical resistance and capacity for hydrogen bonding. rsc.orgmdpi.com QSPR models can correlate these structural features with macroscopic properties like tensile strength, modulus, and permeability. For instance, a higher degree of crystallinity, which can be predicted from MD simulations, is generally associated with increased stiffness and barrier properties. tandfonline.com By systematically simulating polymers with slightly different backbone structures, a predictive model can be built to design new materials with desired properties.

Advanced Analytical and Spectroscopic Methodologies for Characterization of 1,4 Phenylenediacryloyl Chloride and Its Derived Polymeric Systems

Spectroscopic Techniques for Structural Elucidation and Functional Group Analysis

Spectroscopic methods are indispensable for providing detailed information about the molecular structure and functional groups present in 1,4-Phenylenediacryloyl chloride and its polymers.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of this compound and its polymeric derivatives. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, specific chemical shifts are expected for the aromatic and vinylic protons. The protons on the benzene (B151609) ring typically appear in the aromatic region, while the protons of the acryloyl group (-CH=CH-COCl) will show distinct signals. The coupling between the vinylic protons can provide information about their cis/trans configuration. For instance, a larger coupling constant is indicative of a trans configuration, which is common for this compound.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum offers direct insight into the carbon skeleton of the molecule. bhu.ac.in Key signals would include those for the carbonyl carbon of the acid chloride, the carbons of the double bond, and the aromatic carbons. bhu.ac.inlibretexts.org The chemical shifts of these carbons are influenced by their local electronic environment. oregonstate.edulibretexts.org For example, the carbonyl carbon is typically found significantly downfield due to the electronegativity of the oxygen and chlorine atoms. libretexts.org The symmetry of the 1,4-disubstituted benzene ring would result in a specific number of signals for the aromatic carbons. libretexts.org

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed for more complex structural assignments, especially in the case of polymers. COSY experiments establish correlations between coupled protons, helping to identify adjacent protons in the molecular structure. HSQC correlates directly bonded ¹H and ¹³C nuclei, which is invaluable for unambiguously assigning carbon signals based on their attached protons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents predicted chemical shift ranges based on typical values for similar functional groups. Actual experimental values may vary.

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Aromatic Protons | ¹H | 7.5 - 8.0 | The exact shift depends on the electronic effects of the diacryloyl chloride substituents. |

| Vinylic Protons | ¹H | 6.5 - 7.5 | The two protons of the double bond will likely have different shifts and show coupling. |

| Aromatic Carbons | ¹³C | 125 - 150 | The number of signals will depend on the symmetry of the molecule. |

| Vinylic Carbons | ¹³C | 115 - 140 | The carbon attached to the carbonyl group will be further downfield. |

| Carbonyl Carbon | ¹³C | 165 - 180 | Characteristic shift for an acid chloride. |

FTIR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of molecules, which is directly related to the functional groups present.

FTIR Spectroscopy: The FTIR spectrum of this compound is expected to show a strong absorption band characteristic of the carbonyl (C=O) stretching of the acid chloride group, typically in the range of 1750-1815 cm⁻¹. Other significant peaks would include C=C stretching vibrations from the aromatic ring and the vinylic groups, and C-H stretching and bending vibrations. The presence of these characteristic peaks confirms the integrity of the functional groups in the monomer. In the case of polymerization, changes in the FTIR spectrum, such as the disappearance or shifting of the acid chloride peak and the appearance of new peaks corresponding to the newly formed linkages (e.g., ester or amide bonds), can be monitored to follow the reaction progress.

Raman Spectroscopy: Raman spectroscopy can provide complementary information, particularly for the non-polar bonds. The C=C double bonds of the aromatic ring and the acryloyl group are expected to show strong Raman signals. The symmetric stretching of the benzene ring is also typically Raman active. For polymeric systems, Raman spectroscopy can be used to study the degree of conjugation and the conformational order of the polymer chains.

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |

|---|---|---|---|

| Carbonyl (C=O) | Stretching | FTIR | 1750 - 1815 |

| Carbon-Carbon Double Bond (C=C) | Stretching (Aromatic & Vinylic) | FTIR, Raman | 1500 - 1650 |

| Carbon-Hydrogen (C-H) | Stretching (Aromatic & Vinylic) | FTIR | 3000 - 3100 |

| Carbon-Hydrogen (C-H) | Bending (Aromatic) | FTIR | 690 - 900 |

| Carbon-Chlorine (C-Cl) | Stretching | FTIR | 600 - 800 |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. This compound, with its extended conjugation system involving the benzene ring and the two acryloyl groups, is expected to exhibit strong absorption in the UV region. The absorption maxima (λ_max) are indicative of the π-π* transitions within the conjugated system. The position and intensity of these absorption bands can be influenced by the solvent polarity. For polymers derived from this monomer, changes in the UV-Vis spectrum, such as a red shift (bathochromic shift) of the absorption maximum, can indicate an extension of the conjugation length in the polymer backbone. This is particularly relevant for conjugated polymers where the electronic properties are of interest.

X-ray diffraction is a primary technique for determining the crystalline structure of materials. tcd.ie For this compound, which is a solid, XRD can be used to obtain a powder diffraction pattern. latech.edu This pattern is a fingerprint of the crystalline phase and can be used for phase identification. latech.edu Analysis of the peak positions and intensities can provide information about the unit cell dimensions and crystal system. For semi-crystalline polymers derived from this monomer, XRD is used to determine the degree of crystallinity, identify the crystalline and amorphous phases, and calculate crystallite size. The presence of sharp peaks indicates a higher degree of crystallinity, while broad halos are characteristic of amorphous regions.

Chromatographic and Separation Techniques

Chromatographic techniques are essential for assessing the purity of the monomer and for characterizing the molar mass distribution of the resulting polymers.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used technique for determining the molar mass distribution of polymers. wikipedia.orgresearchgate.net When polymers are synthesized from this compound, GPC is employed to determine key parameters such as the number-average molar mass (Mn), weight-average molar mass (Mw), and the dispersity (Đ), which is the ratio of Mw to Mn. wikipedia.orgwikipedia.org The principle of GPC is to separate polymer molecules based on their hydrodynamic volume in solution. wikipedia.org Larger molecules elute first from the chromatography column, while smaller molecules elute later. By calibrating the system with polymer standards of known molar mass, the molar mass distribution of the polymer sample can be determined. wikipedia.org This information is crucial as the molar mass and its distribution significantly influence the physical and mechanical properties of the final polymeric material. nih.govopen.edu

Table 3: Parameters Obtained from Gel Permeation Chromatography (GPC)

| Parameter | Symbol | Description | Significance |

|---|---|---|---|

| Number-Average Molar Mass | Mn | The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. wikipedia.org | Related to the colligative properties of the polymer. |

| Weight-Average Molar Mass | Mw | An average that gives more weight to heavier molecules. wikipedia.org | Related to properties that depend on the size of the polymer molecules, such as melt viscosity. |

| Dispersity (Polydispersity Index) | Đ | The ratio of Mw to Mn. wikipedia.org | A measure of the breadth of the molar mass distribution. A value of 1 indicates a monodisperse sample. |

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of this compound and for monitoring the progress of polymerization reactions involving this monomer. The method's high resolution and sensitivity allow for the separation and quantification of the target compound from impurities and starting materials.

In the context of this compound, HPLC can be employed to determine its purity prior to polymerization. This is crucial as the presence of impurities can significantly affect the molecular weight and properties of the resulting polymer. A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile. researchgate.net Detection is often carried out using a UV detector, as the aromatic and acryloyl groups in the molecule provide strong chromophores. researchgate.net For instance, a method developed for a similar chlorinated compound utilized a C18 stationary phase with a simple mobile phase and UV detection at 200 nm. researchgate.net The method demonstrated linearity with a high correlation coefficient (r > 0.99) and was capable of detecting impurities at parts-per-million (ppm) levels. researchgate.net

During polymerization, HPLC is invaluable for reaction monitoring. By taking aliquots from the reaction mixture at different time intervals, the consumption of the this compound monomer and the formation of oligomers and polymers can be tracked. This allows for the optimization of reaction conditions such as temperature, time, and catalyst concentration to achieve the desired polymer characteristics. The separation of species with different molecular weights can be achieved, providing insights into the polymerization kinetics. For example, in the synthesis of polyamides, HPLC can be used to follow the disappearance of the diacid chloride monomer as it reacts with a diamine.

Table 1: Illustrative HPLC Parameters for Analysis of this compound

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18, 5 µm particle size | researchgate.net |

| Mobile Phase | Acetonitrile/Water gradient | researchgate.net |

| Flow Rate | 1.0 mL/min | jocpr.com |

| Detection | UV at 254 nm | researchgate.net |

| Injection Volume | 10 µL | ed.ac.uk |

Thermal Analysis Techniques for Polymer Behavior Assessment

Thermal analysis techniques are indispensable for characterizing the thermal properties and stability of polymeric systems derived from this compound. These methods provide critical data on phase transitions, thermal stability, and degradation mechanisms, which are essential for determining the processing conditions and end-use applications of the polymers.

Differential Scanning Calorimetry (DSC) for Phase Transition Studies

Differential Scanning Calorimetry (DSC) is a fundamental technique used to investigate the thermal transitions of polymers, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). youtube.comresearchgate.net By measuring the difference in heat flow between a sample and a reference as a function of temperature, DSC provides insights into the polymer's morphology and thermal history. hu-berlin.de

For polyamides derived from this compound, DSC analysis can reveal whether the polymer is amorphous or semi-crystalline. ntu.edu.tw A DSC thermogram of a semi-crystalline polyamide would typically show a glass transition, followed by a crystallization exotherm upon heating (if the sample was quenched), and finally a melting endotherm. youtube.com The Tg is observed as a step change in the heat capacity, while melting is an endothermic process, and crystallization is an exothermic process. youtube.com

The data obtained from DSC, such as the melting point and the heat of fusion, can be used to determine the degree of crystallinity of the polymer. eag.com This is particularly important as the degree of crystallinity significantly influences the mechanical properties, such as stiffness and tensile strength, of the resulting material. For example, studies on various polyamides have shown that DSC can effectively distinguish between different crystalline forms and quantify their relative amounts. researchgate.net

Table 2: Typical DSC Data for a Semi-Crystalline Polyamide

| Thermal Transition | Temperature (°C) | Enthalpy (J/g) | Reference |

|---|---|---|---|

| Glass Transition (Tg) | 150 | N/A | eag.com |

| Crystallization (Tc) | 220 | -40 | youtube.com |

| Melting (Tm) | 310 | 50 | eag.com |

Thermogravimetric Analysis (TGA) for Degradation Pathway Investigations

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a critical tool for assessing the thermal stability and decomposition behavior of polymers derived from this compound. researchgate.net

TGA provides information on the onset of degradation, the temperature at which the maximum rate of decomposition occurs, and the amount of residue left at high temperatures. For polyamides, TGA curves often show a multi-step degradation process, which can be attributed to the breakdown of different parts of the polymer chain. mdpi.com For instance, the initial weight loss may be due to the loss of absorbed water, followed by the main degradation of the polymer backbone at higher temperatures.

By analyzing the evolved gases from the TGA using hyphenated techniques like TGA-Mass Spectrometry (TGA-MS) or TGA-Fourier Transform Infrared Spectroscopy (TGA-FTIR), the degradation products can be identified, providing a deeper understanding of the degradation mechanism. Studies on the thermal degradation of polyamides have identified decomposition products such as carbon dioxide, ammonia, and hydrocarbons. This information is vital for predicting the long-term performance of the polymer at elevated temperatures and for developing flame-retardant materials. Polyamides derived from this compound are expected to exhibit high thermal stability due to their aromatic content. ntu.edu.tw

Table 3: TGA Data for a Thermally Stable Aromatic Polyamide

| Parameter | Value | Reference |

|---|---|---|

| Onset of Degradation (Tonset) | > 400 °C | mdpi.com |

| Temperature of 5% Weight Loss (Td5) | 450 °C | mdpi.com |

| Temperature of Maximum Decomposition Rate (Tmax) | 480 °C | mdpi.com |

| Char Yield at 800 °C (in N2) | > 60% | ntu.edu.tw |

Microscopic and Morphological Characterization of Polymeric Materials

Microscopic techniques are essential for visualizing the morphology and surface features of polymeric materials derived from this compound at various length scales. This understanding is crucial as the macroscopic properties of a polymer are directly influenced by its micro- and nanostructure.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful imaging techniques that provide high-resolution information about the morphology of polymer surfaces and their internal structure, respectively.

SEM is used to study the surface topography of polymer films, fibers, or bulk samples. It can reveal details about surface roughness, porosity, and the presence of any defects. For instance, in a polymer blend, SEM can be used to visualize the phase separation and the domain sizes of the different polymer components. In the case of composites made with polymers from this compound, SEM can be used to assess the dispersion of fillers and their adhesion to the polymer matrix.

TEM, on the other hand, requires very thin samples and provides information about the internal structure of the polymer. It can be used to visualize crystalline lamellae, phase-separated domains in block copolymers, and the distribution of nanoparticles within a polymer matrix at the nanoscale. For semi-crystalline polyamides, TEM can provide direct evidence of the crystalline and amorphous regions.

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional topographical images of a polymer surface with nanoscale resolution. anton-paar.com Unlike electron microscopy, AFM can be operated in various environments, including ambient air and liquids, and does not require a conductive coating on the sample. uc.edu

AFM operates by scanning a sharp tip at the end of a cantilever across the sample surface. The deflection of the cantilever is measured to create a topographical map. uc.edu In addition to topography, AFM can also provide information on other surface properties, such as friction, adhesion, and viscoelasticity, through different imaging modes like phase imaging and force spectroscopy. anton-paar.commdpi.com

For polymers derived from this compound, AFM can be used to characterize the surface of thin films, membranes, or coatings. researchgate.net It can reveal details about the surface roughness, the presence of ordered structures, and the early stages of polymer crystallization or phase separation. researchgate.net The quantitative data on surface roughness and feature sizes obtained from AFM are valuable for applications where surface properties are critical, such as in coatings and biomedical devices.

Supramolecular Chemistry and Self Assembly Involving 1,4 Phenylenediacryloyl Chloride Derived Architectures

Principles of Molecular Recognition and Intermolecular Interactions in Derived Systems

When 1,4-phenylenediacryloyl chloride is reacted with primary diamines to form aromatic polyamides, the resulting amide linkages (-CO-NH-) provide powerful hydrogen bond donors (N-H) and acceptors (C=O). These groups preferentially form strong, directional hydrogen bonds between adjacent polymer chains. researchgate.net This intermolecular hydrogen bonding is a primary driver of self-assembly, leading to the formation of highly stable, sheet-like structures. The exceptional physical properties of such aromatic polyamides stem from the dense network of these hydrogen bonds coupled with the tight packing of the rigid aromatic backbones. nsf.gov

The planar phenyl and acryloyl groups of the monomer unit facilitate strong π-π stacking interactions. These interactions arise from the orbital overlap between electron-rich aromatic rings, contributing significantly to the cohesive energy and thermal stability of the assembled structures. The precise placement of these interacting motifs is crucial; studies on analogous aromatic polyamides have shown that this precision is necessary for folding into well-defined secondary structures, such as an intrachain β-sheet. rsc.org The combination of these interactions leads to a hierarchical self-organization, where primary hydrogen bonds direct local association and secondary π-stacking interactions stabilize the long-range order.

The table below summarizes the key intermolecular interactions present in architectures derived from this compound.

| Interaction Type | Participating Moieties | Typical Energy (kJ/mol) | Role in Supramolecular Structure |

| Hydrogen Bonding | Amide-Amide (-CO-NH---O=C-) | 12 - 30 | Directs chain alignment and sheet formation |

| π-π Stacking | Phenyl rings, Acryloyl groups | 5 - 50 | Stabilizes packed structures, promotes crystallinity |

| Van der Waals Forces | Entire molecular backbone | 2 - 10 | Contributes to overall cohesion and density |

| Dipole-Dipole | Carbonyl groups (C=O) | 5 - 20 | Influences local packing and orientation |

Design and Synthesis of Supramolecular Host-Guest Systems Incorporating Phenylenediacryloyl Moieties

The rigid and well-defined geometry of the 1,4-phenylenediacryloyl unit makes it an excellent building block for the design of supramolecular host molecules. rsc.org Following the "lock and key" principle, macrocycles can be synthesized that possess cavities with specific sizes, shapes, and electronic properties capable of selectively binding guest molecules. nih.govresearchgate.net

A common strategy for synthesizing such macrocyclic hosts involves the condensation reaction of this compound with a flexible diamine or diol under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. The resulting macrocycle would feature a rigid, π-electron-rich segment from the phenylenediacryloyl unit and a more flexible segment from the linker. The cavity of such a host would be adept at binding guest molecules through π-stacking and hydrogen bonding.

Furthermore, polymeric chains derived from this compound can themselves act as hosts. Research on analogous aromatic polyamides has demonstrated that polymers with precisely placed hydrogen-bonding and π-stacking motifs can fold into rare intrachain β-sheet-like structures. rsc.org These folded conformations create well-defined cavities and surfaces that can bind guest molecules. The inclusion of a guest can, in turn, stabilize the folded host structure, a phenomenon that can be observed through changes in physical properties, as detailed in the table below.